4-(2-Fluorophenoxy)benzaldehyde
CAS No.: 936343-96-3
Cat. No.: VC2356387
Molecular Formula: C13H9FO2
Molecular Weight: 216.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 936343-96-3 |
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Molecular Formula | C13H9FO2 |
Molecular Weight | 216.21 g/mol |
IUPAC Name | 4-(2-fluorophenoxy)benzaldehyde |
Standard InChI | InChI=1S/C13H9FO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H |
Standard InChI Key | PRSDBXRSXAZINP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)F |
Canonical SMILES | C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)F |
Introduction
4-(2-Fluorophenoxy)benzaldehyde is an aromatic aldehyde compound with the molecular formula . It consists of a benzaldehyde core substituted with a fluorophenoxy group. This compound has been studied for its applications in organic synthesis, medicinal chemistry, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Synthesis
The synthesis of 4-(2-Fluorophenoxy)benzaldehyde typically involves the following steps:
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Preparation of Fluorophenol Derivative: The reaction starts with 2-fluorophenol, which undergoes etherification with a benzyl halide derivative.
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Aldehyde Functionalization: The intermediate product is subjected to formylation reactions, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group at the para position.
This synthetic route ensures high selectivity and yield, making it suitable for industrial-scale production.
Organic Synthesis
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Acts as a precursor for synthesizing more complex organic molecules.
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Used in coupling reactions to create fluorinated aromatic compounds.
Medicinal Chemistry
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The fluorine atom enhances the compound’s metabolic stability and bioavailability.
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Serves as an intermediate in the synthesis of drugs targeting neurological and inflammatory pathways.
Agrochemicals
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Used in the development of pesticides and herbicides due to its aromatic fluorine substitution, which improves efficacy and environmental stability.
Safety and Handling
Aspect | Details |
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Hazards | May cause irritation to skin, eyes, or respiratory tract. |
Storage Conditions | Store in a cool, dry place away from light and moisture. |
Personal Protection | Use gloves, goggles, and lab coats when handling. |
Comparative Data Table: Related Compounds
Compound Name | Application | Key Property |
---|---|---|
4-(2-Fluorophenoxy)benzaldehyde | Pharmaceutical Intermediate | Aromatic aldehyde functionality allows further derivatization. |
Fluorobenzaldehydes | Medicinal Chemistry | High metabolic stability due to fluorination. |
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